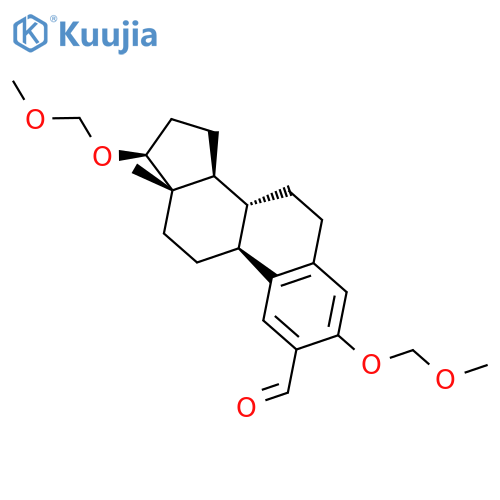Cas no 123715-80-0 (2-Formyl-3,17β-O-bis(methoxymethyl)estradiol)

123715-80-0 structure
商品名:2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol 化学的及び物理的性質
名前と識別子
-
- 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol
- 2-FORMYL-3,17-O-BIS(METHOXYMETHYL)ESTRADIOL
- 2-FORMYL-3,17?-O-BIS(METHOXYMETHYL)ESTRADIOL
- 2-FORMYL-3,17ß-O-BIS(METHOXYMETHYL)ESTRADIOL
- (17)-3,17-Bis(methoxymethoxy)estra-1,3,5(10)-triene-2-carboxaldehyde
- (17beta)-3,17-bis(methoxymethoxy)estra-1(10),2,4-triene-2-carbaldehyde
- DB-257379
- 2-Formyl-3,17 beta -O-bis(methoxymethyl)estradiol
- AKOS030254290
- 123715-80-0
- (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde
- 2-Formyl-3,17beta-O-bis(methoxymethyl)estradiol
- Estra-1,3,5(10)-triene-2-carboxaldehyde, 3,17-bis(methoxymethoxy)-, (17beta)-
- A-O-bis(methoxymethyl)estradiol
- 2-Formyl-3,17
- J-004977
- DTXSID50450273
-
- インチ: InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1
- InChIKey: PGRCGHQMTWFDPC-PAHONEIHSA-N
- ほほえんだ: O=Cc1c(OCOC)cc3c(c1)[C@H]2CC[C@@]4([C@@H](OCOC)CC[C@H]4[C@@H]2CC3)C
計算された属性
- せいみつぶんしりょう: 388.22506
- どういたいしつりょう: 388.22497412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 508.1±50.0 °C at 760 mmHg
- フラッシュポイント: 219.3±30.2 °C
- PSA: 53.99
- じょうきあつ: 0.0±1.3 mmHg at 25°C
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F697750-500mg |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol |
123715-80-0 | 500mg |
$ 833.00 | 2023-04-15 | ||
| TRC | F697750-1g |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol |
123715-80-0 | 1g |
$ 1487.00 | 2023-04-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209176-100mg |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol, |
123715-80-0 | 100mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209176-100 mg |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol, |
123715-80-0 | 100MG |
¥2,708.00 | 2023-07-11 | ||
| TRC | F697750-50mg |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol |
123715-80-0 | 50mg |
$ 110.00 | 2023-04-15 | ||
| TRC | F697750-100mg |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol |
123715-80-0 | 100mg |
$ 190.00 | 2023-04-15 | ||
| TRC | F697750-250mg |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol |
123715-80-0 | 250mg |
$ 437.00 | 2023-04-15 |
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
123715-80-0 (2-Formyl-3,17β-O-bis(methoxymethyl)estradiol) 関連製品
- 57707-64-9(2-azidoacetonitrile)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
